

Labetalol Hydrochloride: A Technical Guide to its Synthesis and Chemical Properties

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Compound of Interest

Compound Name: *Labetalone hydrochloride*

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This in-depth technical guide provides a comprehensive overview of the synthesis pathway and chemical properties of Labetalol Hydrochloride. The information is curated for professionals in pharmaceutical research and development, offering detailed experimental protocols, tabulated physicochemical data, and a visual representation of the synthesis process.

Chemical Properties of Labetalol Hydrochloride

Labetalol hydrochloride is an adrenergic receptor blocking agent with a dual mechanism of action, exhibiting both selective alpha-1 and non-selective beta-adrenergic receptor blocking properties.^{[1][2]} It is a racemate consisting of two diastereoisomeric pairs, resulting from its two asymmetric centers.^{[2][3]} The four stereoisomers contribute differently to its overall pharmacological effect.^{[4][5]} The (R,R)-isomer, dilevalol, is a potent beta-blocker, while the (S,R)-isomer possesses most of the alpha-blocking activity.^[4]

The physicochemical properties of labetalol hydrochloride are critical for its formulation and delivery. It is a white to off-white crystalline powder.^{[2][6]} Key quantitative properties are summarized in the tables below.

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	$C_{19}H_{24}N_2O_3 \cdot HCl$	[2][7]
Molecular Weight	364.9 g/mol	[1][2]
Melting Point	Approximately 180°C	[6]
pKa	9.3	[8]
UV/Vis λ_{max}	208, 303 nm	[7]

Solubility Profile

Solvent	Solubility	Source(s)
Water	Sparingly soluble, ~20 mg/mL	[6][8]
Ethanol	Freely soluble, ≥ 100 mg/mL	[8]
Methylene Chloride	Practically insoluble	[6]
DMSO	~15 mg/mL	[7]
Dimethylformamide	~30 mg/mL	[7]

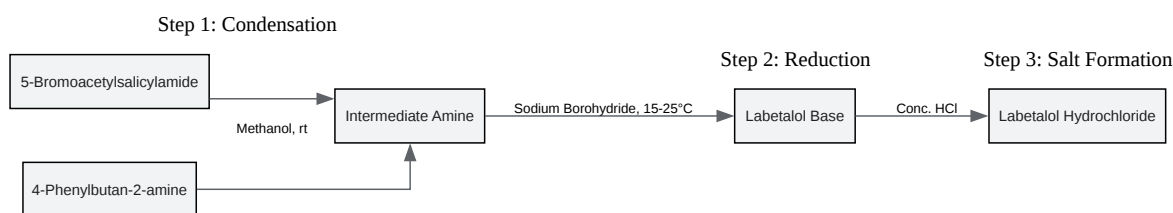
Stability and Storage

Labetalol hydrochloride should be stored in tight, light-resistant containers at a temperature between 2°C and 30°C.[8][9] The injection form should be protected from freezing and light.[8][9] Optimal stability in solution is observed at a pH of 3 to 4.[8] Precipitation may occur in alkaline solutions with a pH of 7.6 to 8.[8]

Synthesis of Labetalol Hydrochloride

A common and high-yield synthesis pathway for labetalol hydrochloride is a multi-step process starting from 4-phenylbutan-2-amine and 5-bromoacetylsalicylamide.[10] This process involves a condensation reaction, followed by a reduction and subsequent salt formation.

Synthesis Pathway Diagram



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Caption: Synthesis pathway of Labetalol Hydrochloride.

Experimental Protocols

The following is a detailed methodology for the synthesis of labetalol hydrochloride, adapted from patent literature, which reports a high yield of approximately 90%.^[10]

Step 1: Preparation of 2-Hydroxy-5-{[1-hydroxy-2-(1-methyl-3-phenylpropyl)amino]ethyl}benzamide (Labetalol Base)

Materials:

- 4-Phenylbutan-2-amine
- 5-Bromoacetylsalicylamide
- Methanol
- 30% Sodium Hydroxide solution
- Sodium Borohydride
- Purified Water

Procedure:

- In a round bottom flask, charge 288.76 grams of 4-phenylbutan-2-amine into 500 mL of methanol at room temperature.
- Add 100 grams of 5-bromoacetylsalicylamide lot-wise to the solution at room temperature and maintain for 1 hour.
- Cool the reaction mass to 15-20°C.
- Charge 100 mL of 30% sodium hydroxide solution, maintaining the temperature between 15-20°C.
- Stir the contents for 30 minutes at 15-20°C.
- Slowly add 26 grams of sodium borohydride lot-wise, maintaining the temperature between 15-25°C.
- Raise the temperature to room temperature and maintain for 2 hours.
- Charge 500 mL of purified water and stir for 30 minutes at room temperature.

Step 2: Formation and Isolation of Labetalol Hydrochloride

Materials:

- Concentrated Hydrochloric Acid
- Toluene

Procedure:

- To the aqueous solution from Step 1, add toluene and water.[\[11\]](#)
- Stir the mixture for 30 minutes and separate the aqueous layer.[\[11\]](#)
- To the aqueous layer, add concentrated hydrochloric acid to adjust the pH to below 2.[\[12\]](#)

- Stir the mixture for 2 hours at room temperature.[11]
- Cool the mixture to 0-5°C and maintain for 1 hour to facilitate precipitation of crude labetalol hydrochloride.[10]
- Filter the crude product.[10]

Step 3: Purification of Labetalol Hydrochloride

Materials:

- Methanol
- Isopropyl Alcohol

Procedure:

- Dissolve the crude labetalol hydrochloride in methanol and stir for 30 minutes.[10][11]
- Distill off the methanol under vacuum at a temperature below 50°C.[10]
- Cool the contents to 25-35°C and add 500 mL of isopropyl alcohol at room temperature.[10]
- Maintain the contents for 1 hour at room temperature, then cool to 0-5°C and maintain for another hour.[10]
- Filter the purified compound and wash with 200 mL of isopropyl alcohol.[10]
- Dry the final product under vacuum at 85-95°C to obtain pure labetalol hydrochloride.[10]

This detailed guide provides a foundational understanding of the synthesis and chemical characteristics of labetalol hydrochloride, intended to support further research and development in the pharmaceutical field.

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